(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
CAS No.: 1809609-40-2
Cat. No.: VC11670910
Molecular Formula: C37H34NPS
Molecular Weight: 555.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809609-40-2 |
|---|---|
| Molecular Formula | C37H34NPS |
| Molecular Weight | 555.7 g/mol |
| IUPAC Name | (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
| Standard InChI | InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2/t37-/m1/s1 |
| Standard InChI Key | TULSCBZXLKGSEX-DIPNUNPCSA-N |
| Isomeric SMILES | C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
| SMILES | C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
| Canonical SMILES | C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
Introduction
Structural Analysis
Molecular Identity and Stereochemistry
The compound is defined by the IUPAC name (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine and bears the CAS registry number 1809609-40-2. Its molecular formula, C37H34NPS, corresponds to a molecular weight of 555.7 g/mol. The spirobiindene scaffold consists of two fused 1,2-dihydroindene units connected at the 3-position, creating a chiral center with R configuration. The diphenylphosphanyl group (-PPh2) at the 4'-position and the thioethylamine moiety (-N-CH2CH2-S-Ph) at the 4-position introduce distinct electronic and steric profiles.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS No. | 1809609-40-2 |
| Molecular Formula | C37H34NPS |
| Molecular Weight | 555.7 g/mol |
| IUPAC Name | (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
| InChI Key | TULSCBZXLKGSEX-DIPNUNPCSA-N |
Spectroscopic and Computational Characterization
While experimental spectral data for this specific compound remains unpublished, analogous spirobiindene derivatives are routinely analyzed via nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography . The spiro junction imposes significant rigidity, simplifying NMR interpretation by reducing conformational noise. Computational models predict distinct P NMR chemical shifts (~20–30 ppm) for the diphenylphosphanyl group, consistent with related phosphine ligands .
Synthetic Methodology
General Synthesis of Spirobiindene Derivatives
The synthesis of spirobiindene frameworks typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization of biaryl precursors. For this compound, a plausible route includes:
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Core Formation: Cyclization of a bis(aryl) precursor under Brønsted acid catalysis to generate the spirobiindene skeleton.
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Phosphorylation: Introduction of the diphenylphosphanyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .
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Amination: Attachment of the thioethylamine side chain through Mitsunobu or Ullmann-type reactions.
Challenges and Optimization
Key challenges include stereocontrol at the spiro center and preventing oxidation of the phosphine group. Recent advances in asymmetric catalysis and air-free techniques have improved yields in analogous syntheses .
Applications in Catalysis
Transition Metal Ligand
The diphenylphosphanyl group enables coordination to transition metals (e.g., Pd, Rh), making the compound a candidate for asymmetric catalysis. Comparative studies with BINAP ligands suggest enhanced steric bulk could improve enantioselectivity in hydrogenation reactions .
| Reaction Type | Metal Center | Expected Advantage |
|---|---|---|
| Asymmetric Hydrogenation | Rh(I) | High enantiomeric excess |
| Cross-Coupling | Pd(0) | Stability at high temperatures |
Mechanistic Insights
The thioether moiety may act as a hemilabile ligand, modulating metal electron density during catalytic cycles. This dual functionality (P/S donors) is under investigation for tandem catalysis.
Biomedical Relevance
Drug Discovery
Spirobiindene derivatives exhibit tubulin polymerization inhibition and kinase modulation in preclinical studies. The thioether linkage enhances membrane permeability, a critical factor in central nervous system drug development.
Toxicity and ADME Profiles
While specific data is lacking, the logP value (estimated 6.2) suggests high lipophilicity, necessitating structural tweaks for optimal pharmacokinetics.
Materials Science Applications
Organic Electronics
The spirobiindene core’s rigidity and extended conjugation make it suitable for organic light-emitting diodes (OLEDs). Derivatives with similar architectures demonstrate high glass transition temperatures (>150°C), enhancing device longevity.
Supramolecular Chemistry
Phosphine-thioether coordination motifs could enable self-assembly into metal-organic frameworks (MOFs) with tunable porosity .
Comparison with Related Compounds
Versus BINAP Ligands
Unlike BINAP’s binaphthyl backbone, this compound’s spirobiindene core provides greater conformational restraint, potentially reducing enantiomer interconversion .
Versus Simple Phosphines
The thioether group introduces secondary coordination sites, a feature absent in triphenylphosphine. This could enable novel reaction mechanisms in catalysis.
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